2,5-Dioxopyrrolidin-1-yl stearate
Overview
Description
Stearic acid N-hydroxysuccinimide ester is an N-Hydroxysuccinimide ester of fatty acid. They are used in the synthesis of N-acyl amino acids and fatty acyl CoA. They are also used in the direct N-acylation of sphingenine or sphinganine thus leading to the formation of ceramides.
Biological Activity
2,5-Dioxopyrrolidin-1-yl stearate is a chemical compound with potential biological activity, particularly in therapeutic applications. It is categorized under dioxopyrrolidine derivatives and has garnered interest for its biochemical properties and possible uses in drug formulation.
Chemical Structure and Properties
- Molecular Formula : C17H33N2O3
- CAS Number : 14464-32-5
- Molecular Weight : 307.47 g/mol
The structure of this compound includes a pyrrolidine ring which is substituted with a stearate group. This configuration may influence its solubility and interaction with biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding, which can lead to alterations in metabolic pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies have suggested that dioxopyrrolidine derivatives possess antimicrobial properties, potentially acting against a range of pathogens.
- Anti-inflammatory Effects : There is evidence that these compounds may exert anti-inflammatory actions, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of several dioxopyrrolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. -
Cytotoxicity Assessment :
In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HeLa cells). The compound demonstrated selective cytotoxicity, suggesting potential for use in cancer therapy.
Comparative Analysis
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Similar Dioxopyrrolidine Derivatives | Anti-inflammatory | |
Other Pyrrolidine Compounds | Cytotoxicity |
Research Findings
Recent studies have highlighted the significance of the structural components of this compound in determining its biological activity. The presence of the stearate moiety enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating the efficacy and safety in clinical settings to establish therapeutic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWDZDNDJBYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393574 | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-32-5 | |
Record name | Stearic acid N-hydroxysuccinimide ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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